3-Phenylfuran-2-carbonitrile
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Overview
Description
3-Phenylfuran-2-carbonitrile is a heterocyclic compound that belongs to the furan family. It is characterized by a furan ring substituted with a phenyl group at the 3-position and a cyano group at the 2-position. The molecular formula of this compound is C11H7NO, and it has a molecular weight of 169.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylfuran-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetylene with cyanogen bromide in the presence of a base, which leads to the formation of the furan ring with the desired substituents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylfuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenylfuran-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylfuran-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenyl and furan rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2-Phenylfuran: Similar structure but lacks the cyano group.
3-Phenylthiophene-2-carbonitrile: Contains a thiophene ring instead of a furan ring.
3-Phenylpyrrole-2-carbonitrile: Contains a pyrrole ring instead of a furan ring
Uniqueness: 3-Phenylfuran-2-carbonitrile is unique due to the presence of both a phenyl group and a cyano group on the furan ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-phenylfuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPKEDMQDBENIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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